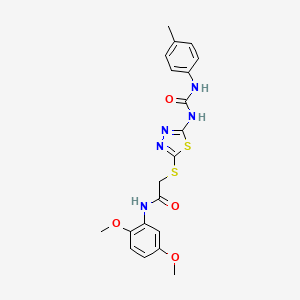

N-(2,5-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

This compound (CAS 898436-03-8, molecular formula C20H21N5O4S2, molecular weight 459.5 g/mol) features a 1,3,4-thiadiazole core substituted with a p-tolyl ureido group at position 5 and a thioether-linked acetamide moiety at position 2. The acetamide chain is further substituted with a 2,5-dimethoxyphenyl group.

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O4S2/c1-12-4-6-13(7-5-12)21-18(27)23-19-24-25-20(31-19)30-11-17(26)22-15-10-14(28-2)8-9-16(15)29-3/h4-10H,11H2,1-3H3,(H,22,26)(H2,21,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRLBNMTOHMZNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 459.54 g/mol

- CAS Number : 898461-55-7

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole, which includes the target compound, exhibit notable antimicrobial properties. In various studies:

- Compounds demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations around 100 µg/ml .

- The presence of electron-withdrawing groups on the aryl ring was shown to enhance antibacterial activity. For instance, compounds with chloro substitutions exhibited lower minimum inhibitory concentration (MIC) values compared to standard antibiotics .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been widely studied:

- Compounds similar to N-(2,5-dimethoxyphenyl)-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide have been evaluated for their cytotoxic effects on various cancer cell lines. For example:

- In vitro studies reported significant cytotoxicity against A549 (lung cancer), Bcap-37 (breast cancer), and other cell lines using MTT assays .

- Compounds with electron-withdrawing groups showed enhanced activity against tested cell lines compared to traditional chemotherapeutic agents like 5-fluorouracil .

The proposed mechanisms of action for the biological activities of thiadiazole derivatives include:

- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives:

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity : The target compound’s p-tolyl ureido group distinguishes it from simpler thiadiazoles like 5e (chlorobenzylthio) and 5k (methylthio). The ureido group may enhance hydrogen-bonding interactions, influencing solubility and target binding .

- Synthesis : Compounds in were synthesized via nucleophilic substitution or coupling reactions, yielding 68–88% . The target compound likely employs similar methods, though specifics are unavailable .

- Molecular Weight : The target compound’s higher molecular weight (459.5 vs. ~380–450 for others) suggests increased steric bulk, which may affect pharmacokinetics .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- Melting Points : The target compound’s melting point is unreported, but analogues with methoxy or chloro substituents (e.g., 5k, 5j) melt at 135–140°C, suggesting similar thermal stability .

Key Observations :

- Antimicrobial Potential: Thiadiazoles with ureido groups (e.g., target compound) are hypothesized to exhibit activity against Gram-positive bacteria, akin to derivatives in . However, specific data for the target compound is lacking.

- Agrochemical Relevance : Compounds like 5e and 5j, with chloro or isopropyl groups, are optimized for pesticidal activity, whereas the target compound’s methoxy groups may redirect applications toward pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.